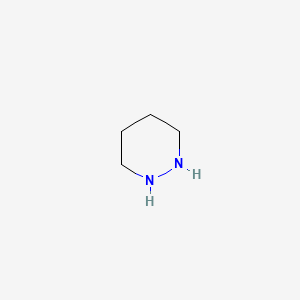

Hexahydropyridazine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 142576. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

diazinane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2/c1-2-4-6-5-3-1/h5-6H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTFFABIIOAKIBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80198515 | |

| Record name | 1,2-Diazinane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80198515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

86.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

505-19-1 | |

| Record name | Pyridazine, hexahydro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000505191 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 505-19-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=142576 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Diazinane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80198515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

From Dicarbonyls to Saturated Heterocycles: A Technical Guide to Hexahydropyridazine Synthesis

For Researchers, Scientists, and Drug Development Professionals

The synthesis of saturated nitrogen-containing heterocyclic scaffolds is a cornerstone of medicinal chemistry and drug development. Among these, the hexahydropyridazine moiety represents a valuable three-dimensional pharmacophore. This technical guide provides an in-depth exploration of a robust, two-step synthetic pathway to access hexahydropyridazines, commencing from readily available 1,4-dicarbonyl compounds. The core of this strategy involves the initial cyclization of a 1,4-dicarbonyl with hydrazine to form a dihydropyridazine intermediate, which is subsequently reduced to the target saturated ring system.

This document details the underlying reaction mechanisms, provides structured quantitative data from the literature, and presents detailed experimental protocols for each key transformation.

Core Synthetic Strategy: A Two-Step Approach

The direct synthesis of hexahydropyridazines from 1,4-dicarbonyl compounds is not the typically observed reaction outcome. Instead, the reaction between a 1,4-diketone and hydrazine readily forms a more stable dihydropyridazine intermediate. This intermediate can then be effectively reduced to the desired saturated this compound. This two-step sequence offers a reliable and versatile method for the preparation of these important saturated heterocycles.

Step 1: Synthesis of Dihydropyridazines from 1,4-Dicarbonyl Compounds

The condensation of 1,4-dicarbonyl compounds with hydrazine is a classical method for the formation of the pyridazine ring system. The reaction proceeds to yield the dihydropyridazine, which is often subsequently oxidized to the aromatic pyridazine.[1][2]

Reaction Mechanism: Cyclization

The formation of the dihydropyridazine ring from a 1,4-diketone and hydrazine proceeds through a well-established mechanism involving sequential nucleophilic attack and dehydration.

-

Mono-hydrazone Formation: One of the carbonyl groups of the 1,4-diketone is attacked by a nitrogen atom of the hydrazine molecule, followed by dehydration to form a mono-hydrazone intermediate.

-

Intramolecular Cyclization: The second nitrogen atom of the hydrazine moiety then performs an intramolecular nucleophilic attack on the remaining carbonyl group.

-

Dehydration: The resulting cyclic hemiaminal intermediate undergoes dehydration to yield the final dihydropyridazine product.

Quantitative Data: Synthesis of Dihydropyridazines

The following table summarizes representative examples of dihydropyridazine synthesis from 1,4-dicarbonyl compounds.

| 1,4-Dicarbonyl Compound | Hydrazine Derivative | Solvent | Conditions | Yield (%) | Reference |

| 2,5-Hexanedione | Hydrazine Hydrate | Ethanol | Reflux | Not specified | [2] |

| 1,4-Diphenyl-1,4-butanedione | Hydrazine Hydrate | Ethanol | Reflux | Not specified | [1] |

| Substituted 1,4-Diones | Hydrazine | Not specified | Not specified | Good to Excellent | [3] |

Note: Specific yield data for the isolation of the dihydropyridazine intermediate is often not reported as the reaction is typically carried through to the oxidized pyridazine. However, the formation is generally considered to be efficient.

Experimental Protocol: General Procedure for Dihydropyridazine Synthesis

This protocol is a general representation for the synthesis of a dihydropyridazine from a 1,4-diketone.

Materials:

-

1,4-Diketone (1.0 eq)

-

Hydrazine hydrate (1.0-1.2 eq)

-

Ethanol or Acetic Acid

Procedure:

-

Dissolve the 1,4-diketone in a suitable solvent such as ethanol or acetic acid in a round-bottom flask equipped with a reflux condenser.

-

Add hydrazine hydrate dropwise to the stirred solution at room temperature.

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

The crude dihydropyridazine can be purified by crystallization or column chromatography, or used directly in the subsequent reduction step.

Step 2: Reduction of Dihydropyridazines to Hexahydropyridazines

The conversion of the dihydropyridazine intermediate to the fully saturated this compound can be achieved through standard reduction methods, most commonly catalytic hydrogenation or reduction with hydride reagents like sodium borohydride.

Reaction Mechanism: Reduction

The reduction of the C=N double bond in the dihydropyridazine ring is the key transformation in this step.

-

Catalytic Hydrogenation: The dihydropyridazine is treated with hydrogen gas in the presence of a metal catalyst (e.g., Palladium on carbon). The hydrogen adds across the double bond to yield the saturated this compound.

-

Hydride Reduction: A hydride reagent, such as sodium borohydride (NaBH₄), delivers a hydride ion (H⁻) to one of the carbons of the C=N double bond, followed by protonation of the resulting nitrogen anion by the solvent (e.g., methanol) to give the this compound.

Quantitative Data: Reduction of Pyridazine Derivatives

While specific data for the reduction of simple dihydropyridazines to hexahydropyridazines is sparse in readily available literature, the reduction of related pyridazine and pyridazinone systems is well-documented, indicating the feasibility of this transformation.

| Substrate | Reducing Agent | Solvent | Conditions | Product | Yield (%) | Reference |

| Pyridazine Compounds | Sodium Borohydride | Not specified | Not specified | Reduced Pyridazines | Not specified | [3] |

| Schiff Base (Imine) | Sodium Borohydride | Methanol | 0 °C to RT | Secondary Amine | Good | [4] |

| Unsaturated Compounds | H₂ (from Mn/Water) | Not specified | Mild | Saturated Compounds | Quantitative | [5] |

| Aldehyde (in situ imine) | Sodium Borohydride | 2,2,2-Trifluoroethanol | RT | Primary/Secondary Amine | Good | [6] |

This table illustrates the general applicability of these reducing agents to similar functional groups.

Experimental Protocol: General Procedure for the Reduction of a Dihydropyridazine

This protocol provides a general method for the reduction of a dihydropyridazine intermediate to a this compound using sodium borohydride.

Materials:

-

Dihydropyridazine (1.0 eq)

-

Sodium borohydride (NaBH₄) (1.5-2.0 eq)

-

Methanol

Procedure:

-

Dissolve the crude or purified dihydropyridazine in methanol in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride portion-wise to the stirred solution, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.

-

Once the reaction is complete, carefully quench the excess sodium borohydride by the slow addition of water or dilute hydrochloric acid at 0 °C.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude this compound by column chromatography or crystallization to obtain the final product.

Conclusion

The synthesis of hexahydropyridazines from 1,4-dicarbonyl compounds is most effectively and reliably achieved through a two-step process. The initial condensation with hydrazine provides a dihydropyridazine intermediate, which can be subsequently reduced to the desired saturated heterocyclic scaffold. This approach offers a versatile and accessible route for researchers in drug discovery and development to generate novel molecules with potential biological activity. The provided protocols and mechanistic insights serve as a foundational guide for the practical application of this synthetic strategy.

References

- 1. chemtube3d.com [chemtube3d.com]

- 2. iglobaljournal.com [iglobaljournal.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Mild and Selective Hydrogenation of Unsaturated Compounds Using Mn/Water as a Hydrogen Gas Source - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sodium borohydride, Sodium tetrahydroborate [organic-chemistry.org]

Synthesis of Hexahydropyridazine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the core mechanisms and experimental protocols for the synthesis of hexahydropyridazine derivatives, a critical scaffold in medicinal chemistry. The document outlines two primary synthetic strategies: [4+2] cycloaddition reactions and the reduction of pyridazine and its partially saturated analogues. Quantitative data is presented in structured tables for comparative analysis, and detailed experimental methodologies are provided. Key reaction pathways are illustrated with mechanistic diagrams generated using Graphviz (DOT language) to provide clear, logical workflows.

Synthesis via [4+2] Cycloaddition Reactions

The [4+2] cycloaddition, or Diels-Alder reaction, is a powerful and widely employed method for the construction of six-membered rings, including the this compound core. This approach typically involves the reaction of a diene or a diene equivalent with a dienophile containing a nitrogen-nitrogen double bond (azo compound).

Gallium Trichloride Catalyzed [4+2] Cycloaddition

Lewis acid catalysis can significantly enhance the rate and selectivity of [4+2] cycloaddition reactions. Gallium trichloride (GaCl₃) has been effectively used to catalyze the reaction between donor-acceptor cyclobutanes and cis-diazenes, yielding this compound derivatives as single diastereomers in good to excellent yields.[1]

Mechanism: The proposed mechanism involves the coordination of the Lewis acid (GaCl₃) to the diazene, which lowers the LUMO energy of the dienophile, thereby accelerating the cycloaddition reaction. The reaction is believed to proceed through a concerted transition state.

Caption: GaCl₃-catalyzed [4+2] cycloaddition.

Experimental Protocol: General Procedure for GaCl₃-Catalyzed [4+2] Cycloaddition

To a solution of the donor-acceptor cyclobutane (1.0 equiv) and the cis-diazene (1.2 equiv) in anhydrous dichloromethane (0.1 M) at room temperature is added a solution of gallium trichloride (5 mol%) in dichloromethane. The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with saturated aqueous sodium bicarbonate solution. The aqueous layer is extracted with dichloromethane, and the combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel.

Table 1: Quantitative Data for GaCl₃-Catalyzed [4+2] Cycloaddition

| Entry | Donor-Acceptor Cyclobutane | cis-Diazene | Product | Yield (%) | Diastereomeric Ratio |

| 1 | Diethyl 2-phenylcyclobutane-1,1-dicarboxylate | 4-Phenyl-1,2,4-triazoline-3,5-dione | Diethyl 2,3-diphenyl-2,3,6,7-tetraazabicyclo[3.2.1]octane-8,8-dicarboxylate | 85 | >20:1 |

| 2 | Diethyl 2-ethoxycyclobutane-1,1-dicarboxylate | 4-Phenyl-1,2,4-triazoline-3,5-dione | Diethyl 3-ethoxy-2-phenyl-2,3,6,7-tetraazabicyclo[3.2.1]octane-8,8-dicarboxylate | 92 | >20:1 |

| 3 | Diethyl 2-(p-methoxyphenyl)cyclobutane-1,1-dicarboxylate | 4-Phenyl-1,2,4-triazoline-3,5-dione | Diethyl 3-(p-methoxyphenyl)-2-phenyl-2,3,6,7-tetraazabicyclo[3.2.1]octane-8,8-dicarboxylate | 88 | >20:1 |

Synthesis via Reduction of Pyridazine Derivatives

The reduction of the pyridazine ring system provides a direct route to this compound derivatives. This can be achieved through various methods, including catalytic hydrogenation and chemical reduction with hydride reagents. The choice of reducing agent and reaction conditions can influence the stereochemical outcome of the reaction.

Catalytic Hydrogenation

Catalytic hydrogenation is a widely used method for the reduction of N-heterocycles. Catalysts such as platinum(IV) oxide (PtO₂) and rhodium-on-carbon are effective for the complete saturation of the pyridazine ring.

Mechanism: The catalytic hydrogenation of pyridazines on a heterogeneous catalyst surface is believed to involve a series of steps. Initially, the pyridazine molecule adsorbs onto the catalyst surface. Hydrogen molecules also adsorb onto the surface and dissociate into hydrogen atoms. Stepwise addition of hydrogen atoms to the pyridazine ring then occurs, leading to the formation of the fully saturated this compound.

Caption: Catalytic hydrogenation of pyridazine.

Experimental Protocol: General Procedure for Catalytic Hydrogenation with PtO₂

A solution of the pyridazine derivative (1.0 mmol) in a suitable solvent such as acetic acid or ethanol (10 mL) is placed in a hydrogenation vessel. Platinum(IV) oxide (5-10 mol%) is added to the solution. The vessel is flushed with hydrogen gas and then pressurized to the desired pressure (typically 3-4 atm). The mixture is shaken or stirred vigorously at room temperature until the theoretical amount of hydrogen has been consumed. The catalyst is then removed by filtration through a pad of Celite, and the solvent is evaporated under reduced pressure. The resulting crude product can be purified by crystallization or chromatography.

Table 2: Quantitative Data for Catalytic Hydrogenation of Pyridazine Derivatives

| Entry | Substrate | Catalyst | Solvent | Pressure (atm) | Yield (%) |

| 1 | 3,6-Diphenylpyridazine | PtO₂ | Acetic Acid | 3 | 95 |

| 2 | 3-Methyl-6-phenylpyridazine | 10% Pd/C | Ethanol | 4 | 88 |

| 3 | Pyridazine-4,5-dicarboxylic acid | Rh/C | Water | 3 | 92 |

Reduction with Sodium Borohydride

Sodium borohydride (NaBH₄) is a milder reducing agent compared to lithium aluminum hydride and is often used for the reduction of pyridazinones and dihydropyridazinones to their corresponding saturated derivatives. The chemoselectivity of NaBH₄ allows for the reduction of the C=N bond while often leaving other functional groups such as esters and amides intact.

Mechanism: The reduction with sodium borohydride involves the nucleophilic attack of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbon atom of the C=N or C=O bond in the pyridazine ring. This is followed by protonation of the resulting nitrogen or oxygen anion by the solvent (typically an alcohol) or during aqueous workup.

Caption: NaBH₄ reduction of a dihydropyridazinone.

Experimental Protocol: General Procedure for NaBH₄ Reduction of Dihydropyridazinones

To a stirred solution of the dihydropyridazinone (1.0 mmol) in methanol or ethanol (10 mL) at 0 °C, sodium borohydride (2.0-4.0 mmol) is added portion-wise. The reaction mixture is stirred at 0 °C for 1-2 hours and then allowed to warm to room temperature and stirred for an additional 2-4 hours. The reaction progress is monitored by TLC. Upon completion, the solvent is removed under reduced pressure. The residue is taken up in water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude product, which is then purified by column chromatography or recrystallization.

Table 3: Quantitative Data for NaBH₄ Reduction of Pyridazine Derivatives

| Entry | Substrate | Solvent | Temperature (°C) | Yield (%) |

| 1 | 4,5-Dihydro-6-phenyl-3(2H)-pyridazinone | Methanol | 0 to RT | 85 |

| 2 | 1,4-Dihydro-3,6-dimethylpyridazine | Ethanol | RT | 78 |

| 3 | 6-(4-Chlorophenyl)-4,5-dihydro-3(2H)-pyridazinone | Methanol | 0 to RT | 90 |

Conclusion

The synthesis of this compound derivatives can be effectively achieved through several synthetic routes, with [4+2] cycloaddition and reduction of the pyridazine nucleus being the most prominent. The choice of method depends on the desired substitution pattern, stereochemistry, and the availability of starting materials. The detailed protocols and quantitative data provided in this guide serve as a valuable resource for researchers in the field of medicinal chemistry and drug development, facilitating the synthesis and exploration of this important class of N-heterocycles. Further research into novel catalytic systems and asymmetric methodologies will continue to expand the synthetic toolbox for accessing these valuable compounds.

References

An In-depth Technical Guide to the Structural Elucidation of Hexahydropyridazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core analytical techniques employed in the structural elucidation of hexahydropyridazine and its derivatives. Hexahydropyridazines are saturated six-membered heterocyclic compounds containing two adjacent nitrogen atoms, a scaffold of interest in medicinal chemistry and materials science.[1] A thorough understanding of their three-dimensional structure is crucial for predicting their physicochemical properties, biological activity, and for the rational design of new molecules.

This guide details the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography, offering insights into experimental protocols and data interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution, providing detailed information about the carbon-hydrogen framework and the stereochemistry of the molecule. For hexahydropyridazines, NMR is essential for determining the conformation of the ring system and the orientation of substituents.[2][3][4]

-

¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. For hexahydropyridazines, the chemical shifts and coupling constants of the ring protons are highly dependent on their axial or equatorial orientation.

-

¹³C NMR: Reveals the number of non-equivalent carbons and their chemical environment. The chemical shifts of the ring carbons in hexahydropyridazines are indicative of the ring conformation and substitution patterns.[5]

-

2D NMR (COSY, HSQC, HMBC, NOESY): These experiments are crucial for unambiguously assigning all proton and carbon signals and for determining the through-bond and through-space correlations.

-

COSY (Correlation Spectroscopy): Identifies proton-proton coupling networks, helping to trace the connectivity of the protons in the ring.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, aiding in the assignment of quaternary carbons and confirming the overall structure.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Detects through-space interactions between protons that are close in proximity, which is invaluable for determining the stereochemistry and conformational preferences of the this compound ring.

-

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of the purified this compound derivative in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O).[6] The choice of solvent is critical and should be based on the solubility of the compound and the desired temperature for the experiment.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Data Acquisition:

-

Acquire ¹H NMR, ¹³C NMR, DEPT (Distortionless Enhancement by Polarization Transfer), COSY, HSQC, HMBC, and NOESY spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).[6]

-

For conformational analysis, it may be necessary to acquire spectra at different temperatures to study dynamic processes such as ring inversion.[5]

-

-

Data Processing and Interpretation:

-

Process the acquired free induction decays (FIDs) using appropriate software (e.g., MestReNova, TopSpin). This involves Fourier transformation, phase correction, and baseline correction.

-

Reference the spectra to the internal standard (TMS at 0.00 ppm for both ¹H and ¹³C).

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the coupling patterns (multiplicity and coupling constants) in the ¹H NMR spectrum to deduce proton connectivity.

-

Assign all proton and carbon signals using the combination of 1D and 2D NMR data.

-

Analyze the NOESY spectrum to identify through-space correlations and determine the relative stereochemistry and preferred conformation.

-

The following table summarizes reported ¹³C NMR chemical shifts for some this compound derivatives. These values are sensitive to the solvent, temperature, and substituents.[5]

| Compound/Carbon Position | Chemical Shift (ppm) |

| This compound | |

| C3/C6 | 48.5 |

| C4/C5 | 26.2 |

| 1,2-Dimethylthis compound | |

| C3/C6 | 55.1 |

| C4/C5 | 22.3 |

| N-CH₃ | 42.1 |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is an essential tool for determining the molecular weight of a compound and for obtaining structural information through fragmentation analysis.[7] For this compound derivatives, MS can confirm the molecular formula and help identify substituents.

-

Electron Ionization (EI): A hard ionization technique that often leads to extensive fragmentation. The resulting fragmentation pattern can be highly characteristic of the molecule and serves as a "fingerprint" for identification.[7]

-

Electrospray Ionization (ESI): A soft ionization technique that typically produces protonated molecules [M+H]⁺ or other adducts with minimal fragmentation.[7][8] This is particularly useful for determining the molecular weight of the parent compound.[8]

-

High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, which allows for the determination of the elemental composition of the molecule.[6]

-

Tandem Mass Spectrometry (MS/MS): Involves the selection of a specific ion (e.g., the molecular ion) and its subsequent fragmentation through collision-induced dissociation (CID). The analysis of the fragment ions provides detailed structural information.[9]

-

Sample Preparation:

-

For ESI-MS, dissolve a small amount of the sample (typically in the microgram to nanogram range) in a suitable solvent such as methanol or acetonitrile, often with a small percentage of formic acid to promote protonation.[6]

-

For EI-MS, the sample is typically introduced via a direct insertion probe or as the effluent from a gas chromatograph.

-

-

Data Acquisition:

-

Introduce the sample into the mass spectrometer.

-

Acquire the mass spectrum over a relevant mass range.

-

For MS/MS experiments, select the parent ion of interest and acquire the fragmentation spectrum.

-

-

Data Interpretation:

-

Determine the molecular weight from the molecular ion peak (e.g., M⁺˙ in EI-MS or [M+H]⁺ in ESI-MS).

-

Use HRMS data to confirm the elemental composition.

-

Analyze the fragmentation pattern to deduce structural features. Common fragmentation pathways for cyclic amines may involve ring opening and loss of small neutral molecules.

-

X-ray Crystallography

X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic and molecular structure of a crystalline compound.[10] It provides precise information on bond lengths, bond angles, and the conformation of the molecule in the solid state.[10] For hexahydropyridazines, a crystal structure can definitively establish the ring conformation (e.g., chair, boat) and the stereochemistry of substituents.[11]

The process of determining a crystal structure involves several key steps, from crystal growth to structure refinement.

Caption: Workflow for X-ray Crystallography.

-

Crystal Growth:

-

Data Collection:

-

Mount a suitable crystal on a goniometer in the X-ray diffractometer.[12]

-

Cool the crystal in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.[13]

-

Collect diffraction data by rotating the crystal in a beam of monochromatic X-rays and recording the diffraction pattern on a detector.[13]

-

-

Structure Solution and Refinement:

-

Process the diffraction data to obtain a set of structure factors.

-

Solve the phase problem to generate an initial electron density map.[13]

-

Build an atomic model into the electron density map.[14]

-

Refine the atomic positions and thermal parameters against the experimental data until the model converges.[14]

-

-

Structure Analysis:

-

Analyze the final structure to determine bond lengths, bond angles, torsion angles, and intermolecular interactions.

-

Generate graphical representations of the molecule.

-

Crystallographic data for a novel this compound derivative would typically be presented in a table with the following parameters.

| Parameter | Value |

| Empirical formula | CₓHᵧN₂O₂ |

| Formula weight | g/mol |

| Temperature | 100(2) K |

| Wavelength | Å |

| Crystal system | e.g., Monoclinic |

| Space group | e.g., P2₁/c |

| Unit cell dimensions | a = Å, α = °b = Å, β = °c = Å, γ = ° |

| Volume | ų |

| Z | (number of molecules per unit cell) |

| Density (calculated) | Mg/m³ |

| Absorption coefficient | mm⁻¹ |

| F(000) | |

| Crystal size | mm x mm x mm |

| Theta range for data collection | ° to ° |

| Final R indices [I>2sigma(I)] | R₁ = , wR₂ = |

| R indices (all data) | R₁ = , wR₂ = |

| Goodness-of-fit on F² |

Logical Relationship of Techniques

The structural elucidation of a novel this compound is a multi-faceted process where each technique provides complementary information.

Caption: Interplay of analytical techniques.

References

- 1. digitalcommons.liberty.edu [digitalcommons.liberty.edu]

- 2. pubs.acs.org [pubs.acs.org]

- 3. The conformational analysis of saturated heterocycles. Part XLIX. The conformation of ring NH-groups in piperazines, hexahydropyrimidines, tetrahydro-1,3-oxazines, and tetrahydro-1,3-thiazines - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Spectroscopic dataset of Hedione's derivatives gathered during process development - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemrxiv.org [chemrxiv.org]

- 8. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 11. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 14. youtube.com [youtube.com]

Spectroscopic Analysis of Substituted Hexahydropyridazines: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core spectroscopic techniques utilized in the structural elucidation and conformational analysis of substituted hexahydropyridazines. This class of saturated nitrogen-containing heterocycles is a key scaffold in medicinal chemistry, and a thorough understanding of their three-dimensional structure and substitution patterns is crucial for the development of novel therapeutics. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and visualizes analytical workflows for researchers in the field.

Introduction to the Spectroscopic Characterization of Hexahydropyridazines

The hexahydropyridazine ring system, a six-membered ring containing two adjacent nitrogen atoms, can adopt various conformations, primarily chair-like and boat-like forms. The substituents on the nitrogen and carbon atoms significantly influence the conformational equilibrium and, consequently, the biological activity of these molecules. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy are indispensable tools for unambiguously determining the structure, stereochemistry, and conformational preferences of these compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the detailed structural and conformational analysis of hexahydropyridazines in solution. Both ¹H and ¹³C NMR provide critical information about the chemical environment of each nucleus, while 2D NMR techniques establish connectivity and spatial relationships.

¹H NMR Spectroscopy

Proton NMR provides information on the chemical shift, integration, and coupling constants of protons, which are indicative of the electronic environment and dihedral angles between adjacent protons.

Table 1: Representative ¹H NMR Data for Substituted Hexahydropyridazines

| Compound | Solvent | H-3, H-6 (δ, ppm) | H-4, H-5 (δ, ppm) | Substituent Protons (δ, ppm) | Key Coupling Constants (J, Hz) |

| 1-Phenylthis compound | CDCl₃ | 3.15 (t) | 1.80 (m) | 6.80-7.30 (m, Ar-H) | ³J₃,₄ = 5.5, 11.0; ³J₄,₅ = 5.5, 11.0 |

| 1,2-Dimethylthis compound | CDCl₃ | 2.60 (t) | 1.70 (m) | 2.45 (s, N-CH₃) | ³J₃,₄ = 5.2, 10.5 |

| 1-Acetylthis compound | DMSO-d₆ | 3.50 (t, ax), 2.80 (t, eq) | 1.65 (m) | 2.05 (s, COCH₃) | ²Jgem = -12.5; ³Jax,ax = 11.5; ³Jax,eq = 3.5 |

¹³C NMR Spectroscopy

Carbon NMR provides information on the number and chemical environment of carbon atoms in the molecule. The chemical shifts are sensitive to substitution and conformational changes.

Table 2: Representative ¹³C NMR Data for Substituted Hexahydropyridazines

| Compound | Solvent | C-3, C-6 (δ, ppm) | C-4, C-5 (δ, ppm) | Substituent Carbons (δ, ppm) |

| 1-Phenylthis compound | CDCl₃ | 52.5 | 25.8 | 113.0 (o-Ar), 129.0 (m-Ar), 116.0 (p-Ar), 148.0 (ipso-Ar) |

| 1,2-Dimethylthis compound | CDCl₃ | 55.0 | 26.5 | 45.0 (N-CH₃) |

| 1-Acetylthis compound | DMSO-d₆ | 48.0 (ax), 42.0 (eq) | 25.0 | 21.5 (COCH₃), 169.0 (C=O) |

Experimental Protocol for NMR Analysis

-

Sample Preparation: Dissolve 5-10 mg of the purified this compound derivative in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, CD₃OD) in a 5 mm NMR tube. The choice of solvent is critical and should be based on the solubility of the compound.

-

Instrument Parameters (¹H NMR):

-

Spectrometer: 400 MHz or higher field instrument.

-

Pulse Sequence: Standard single-pulse experiment (zg30).

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64, depending on the sample concentration.

-

Spectral Width: 0-12 ppm.

-

-

Instrument Parameters (¹³C NMR):

-

Spectrometer: 100 MHz or higher.

-

Pulse Sequence: Proton-decoupled pulse sequence (zgpg30).

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 512-2048, due to the low natural abundance of ¹³C.

-

Spectral Width: 0-220 ppm.

-

-

2D NMR (COSY, HSQC, HMBC): For complete structural assignment, 2D NMR experiments are often necessary. Standard pulse programs available on modern spectrometers can be utilized. Key parameters to optimize include the spectral widths in both dimensions and the number of increments.

Navigating the Bioactivity of Saturated Pyridazine Scaffolds: A Technical Guide

Introduction: The quest for novel therapeutic agents has led researchers to explore a diverse range of heterocyclic compounds. Among these, the pyridazine nucleus, a six-membered ring with two adjacent nitrogen atoms, has been a fertile ground for the development of compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. While aromatic pyridazine derivatives are extensively studied, their saturated and partially saturated counterparts, such as hexahydropyridazine and tetrahydropyridazine derivatives, represent a less explored but promising area of medicinal chemistry. The introduction of conformational flexibility through saturation can lead to novel structure-activity relationships and improved pharmacological profiles.

This technical guide provides an in-depth look into the biological activity of a novel class of partially saturated pyridazine compounds: 2-phenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine derivatives. Due to a scarcity of published research on fully saturated this compound compounds, this guide will focus on these well-characterized tetrahydropyridazine analogs as a case study to illustrate the therapeutic potential of saturated pyridazine scaffolds. We will delve into their anticancer activities, present detailed experimental protocols, and visualize the synthetic and screening workflows.

Anticancer Activity of 2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine Derivatives

A recent study detailed the synthesis and evaluation of a series of 2-phenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazines bearing sulfonamide moieties for their anticancer activities. These compounds were tested against a panel of five human cancer cell lines: A-549 (lung carcinoma), Hs-683 (glioma), MCF-7 (breast carcinoma), SK-MEL-28 (melanoma), and B16-F10 (melanoma). The cytotoxic activities were determined using the MTT assay, and the results, expressed as IC50 values (the concentration required to inhibit 50% of cell growth), are summarized below.

Table 1: In Vitro Cytotoxic Activity (IC50, µM) of Novel Tetrahydroimidazo[1,2-b]pyridazine Derivatives

| Compound | A-549 | Hs-683 | MCF-7 | SK-MEL-28 | B16-F10 |

| 4a | 10-100 | 10-100 | 10-100 | >100 | 10-100 |

| 4b | >100 | >100 | >100 | >100 | >100 |

| 4c | 10-100 | 10-100 | 10-100 | >100 | 10-100 |

| 4d | 10-100 | 10-100 | 10-100 | >100 | 10-100 |

| 4e | >100 | >100 | 1-10 | 1-10 | >100 |

| 4f | >100 | >100 | 1-10 | 1-10 | 10.8 |

| 4g | 10-100 | 10-100 | 10-100 | >100 | 10-100 |

| 5-Fluorouracil | - | - | 1-10 | 1-10 | - |

| Etoposide | - | - | 1-10 | 1-10 | - |

Data extracted from a study on 2-phenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazines. The reference drugs were 5-Fluorouracil (5-FU) and etoposide.

Among the tested compounds, 4e and 4f demonstrated excellent cytotoxic activity against MCF-7 and SK-MEL-28 cancer cell lines, with IC50 values in the low micromolar range (1-10 µM), comparable to the standard anticancer drugs 5-fluorouracil and etoposide. Compound 4f also showed moderate activity against the B16-F1 melanoma cell line. In contrast, compound 4b was inactive against all tested cell lines. Molecular docking studies for compounds 4e and 4f suggested a strong binding affinity to several kinases associated with MCF-7 and SK-MEL-28 cancer cell lines, including CSF1R, ErbB2, BRAF, and MEK2.

Experimental Protocols

Synthesis of 2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine Derivatives

The synthesis of the target compounds involved a multi-step process, which is illustrated in the workflow diagram below. The general procedure commenced with the synthesis of an intermediate which then underwent a reduction reaction. The final step was an N-sulfonylation reaction with various sulfonyl chlorides to produce the final products.

In Vitro Cytotoxicity Screening: MTT Assay

The anticancer activity of the synthesized compounds was evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in living cells, which forms a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Human cancer cell lines (A549, HS-683, MCF-7, SK-MEL-28, and B16-F1) are seeded into 96-well plates at an appropriate density and incubated to allow for cell attachment.

-

Compound Treatment: The cells are treated with various concentrations of the synthesized compounds and the reference drugs (5-Fluorouracil and etoposide). A control group with no compound treatment is also included.

-

Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) to allow the compounds to exert their cytotoxic effects.

-

MTT Addition: An MTT solution is added to each well, and the plates are incubated for a few hours to allow for formazan crystal formation.

-

Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control. The IC50 value is then determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.

Logical Workflow for Anticancer Drug Discovery

The process of discovering and evaluating novel anticancer compounds, such as the this compound derivatives discussed, follows a logical progression from initial synthesis to biological evaluation and mechanism of action studies. This workflow ensures a systematic approach to identifying promising drug candidates.

This structured approach, combining synthesis, in vitro screening, and computational studies, is crucial for the efficient identification and development of novel anticancer agents based on the this compound scaffold. The promising results for compounds 4e and 4f highlight the potential of this class of molecules and warrant further investigation and optimization.

Hexahydropyridazine Derivatives: A Versatile Scaffold for Novel Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents with improved efficacy and reduced side effects is a continuous endeavor in medicinal chemistry. In this context, heterocyclic compounds have emerged as a cornerstone in drug design, with the hexahydropyridazine moiety gaining significant attention as a privileged scaffold. This six-membered saturated ring containing two adjacent nitrogen atoms offers a unique three-dimensional architecture and electronic properties, making it an attractive building block for the development of a wide range of biologically active molecules. This technical guide provides a comprehensive overview of this compound derivatives as potential drug scaffolds, focusing on their synthesis, pharmacological activities, and underlying mechanisms of action.

Anticancer Activity: Targeting Key Signaling Pathways

This compound derivatives have demonstrated significant potential as anticancer agents by targeting various critical pathways involved in tumor growth, proliferation, and survival. Notably, these compounds have shown inhibitory activity against key enzymes such as Poly(ADP-ribose) polymerase 7 (PARP7) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

PARP7 Inhibition

PARP7, a mono-ADP-ribosyltransferase, has been identified as a negative regulator of the type I interferon (IFN-I) signaling pathway, which is crucial for the innate immune response against cancer cells.[1] By inhibiting PARP7, this compound derivatives can restore IFN-I signaling, leading to enhanced anti-tumor immunity.[2][3]

VEGFR-2 Inhibition

VEGFR-2 is a key receptor tyrosine kinase that plays a central role in angiogenesis, the formation of new blood vessels essential for tumor growth and metastasis.[4] Several pyridazinone-based diarylurea derivatives have been synthesized and shown to be potent inhibitors of VEGFR-2.[5]

Quantitative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of representative this compound and related pyridazine derivatives against various human cancer cell lines.

| Compound ID | Cancer Cell Line | Assay Type | Activity (IC50/GI50 in µM) | Reference |

| 4e | MCF-7 (Breast) | Cytotoxicity | 1 - 10 | [6] |

| 4f | SK-MEL-28 (Melanoma) | Cytotoxicity | 1 - 10 | [6] |

| 10l | A549/ATCC (NSCLC) | Growth Inhibition | 1.66 - 100 | [5] |

| 17a | Various NCI cell lines | Growth Inhibition | - | [5] |

| 11l | T-47D (Breast) | Antiproliferative | 0.43 ± 0.01 | [7] |

| 11m | MDA-MB-231 (Breast) | Antiproliferative | 0.99 ± 0.03 | [7] |

Antimicrobial Activity

In addition to their anticancer properties, this compound derivatives have demonstrated promising activity against a range of microbial pathogens. The emergence of multidrug-resistant strains of bacteria and fungi necessitates the development of novel antimicrobial agents, and this scaffold provides a valuable starting point.

Quantitative Antimicrobial Activity Data

The following table presents the in vitro antimicrobial activity of selected pyridazinone-based derivatives.

| Compound ID | Microorganism | Assay Type | Activity (MIC in µg/mL) | Reference |

| 10h | Staphylococcus aureus | MIC | 16 | [5] |

| 8g | Candida albicans | MIC | 16 | [5] |

Synthesis of this compound Derivatives

A variety of synthetic routes have been developed to access the this compound core and its derivatives. A common approach involves the cyclization of appropriate precursors.

Experimental Protocols

Synthesis of 2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine Derivatives[6][8]

-

Step 1: Condensation. A mixture of 3-amino-6-chloropyridazine and 2-bromoacetophenone is refluxed in an appropriate solvent to yield 6-chloro-2-phenylimidazo[1,2-b]pyridazine.

-

Step 2: Reduction. The product from Step 1 is then subjected to a reduction reaction, for example, using sodium borohydride in ethanol at 50 °C, to afford the 2-phenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine core.

-

Step 3: N-Sulfonylation. The final derivatives are obtained by reacting the product from Step 2 with various sulfonyl chlorides.

In Vitro Anticancer Activity (MTT Assay)[9]

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours.

-

Compound Treatment: The cells are treated with serial dilutions of the this compound derivatives and incubated for 48-72 hours.

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours to allow the formation of formazan crystals by viable cells.

-

Solubilization: A solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined.

In Vitro Antimicrobial Activity (Broth Microdilution Method)[10]

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

-

Serial Dilution: The this compound derivatives are serially diluted in a 96-well microtiter plate containing broth medium.

-

Inoculation: Each well is inoculated with the microbial suspension.

-

Incubation: The plate is incubated under appropriate conditions for the test microorganism.

-

MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. A colorimetric indicator like alamarBlue can be used to assess viability.[8]

VEGFR-2 Kinase Inhibition Assay[4][11]

-

Reagent Preparation: Prepare solutions of recombinant human VEGFR-2 kinase, a suitable substrate (e.g., a synthetic peptide), and ATP in a kinase buffer.

-

Inhibitor Dilution: Prepare serial dilutions of the this compound derivative.

-

Kinase Reaction: In a 96-well plate, combine the VEGFR-2 kinase, substrate, and the serially diluted inhibitor.

-

Reaction Initiation: Initiate the kinase reaction by adding ATP.

-

Detection: After incubation, the amount of ADP produced (or remaining ATP) is quantified using a detection reagent (e.g., ADP-Glo™ Kinase Assay). The signal is measured using a luminometer.

-

Data Analysis: The percentage of kinase inhibition is calculated relative to a control without the inhibitor, and the IC50 value is determined.

Conclusion

This compound derivatives represent a highly versatile and promising scaffold in the field of drug discovery. Their demonstrated efficacy against a range of challenging diseases, including cancer and microbial infections, underscores their therapeutic potential. The synthetic accessibility of the this compound core allows for extensive structural modifications, enabling the fine-tuning of pharmacological properties and the development of drug candidates with improved potency and selectivity. The detailed experimental protocols and quantitative data presented in this guide are intended to facilitate further research and development of novel therapeutics based on this remarkable heterocyclic system. As our understanding of the underlying biological targets and mechanisms of action continues to grow, so too will the opportunities to leverage the unique attributes of this compound derivatives for the benefit of human health.

References

- 1. benchchem.com [benchchem.com]

- 2. PARP7 Inhibition: A Promising Pathway to Advancements in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. benchchem.com [benchchem.com]

- 5. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, Anticancer Activities and Molecular Docking Studies of a Novel Class of 2-Phenyl-5,6,7,8-tetrahydroimidazo [1,2- b]pyridazine Derivatives Bearing Sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

Exploring the Chemical Space of Hexahydropyridazine Analogues: A Technical Guide for Drug Discovery Professionals

An In-depth Analysis of Synthesis, Biological Activity, and Experimental Protocols for a Promising Class of Heterocyclic Compounds

The exploration of novel chemical scaffolds is a cornerstone of modern drug discovery. Among the vast array of heterocyclic compounds, hexahydropyridazine analogues have emerged as a versatile and promising class of molecules with a broad spectrum of biological activities. This technical guide provides a comprehensive overview of the chemical space of this compound derivatives, detailing their synthesis, summarizing quantitative biological data, and providing explicit experimental protocols for their evaluation. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the pursuit of innovative therapeutics.

Synthetic Strategies for Accessing the this compound Core

The synthesis of the this compound scaffold can be achieved through various synthetic routes, with [4+2] cycloaddition reactions being a prominent and efficient method. One notable approach involves the reaction of alkoxyallenes with 1,2-diaza-1,3-dienes, which proceeds without the need for a transition metal catalyst. This method offers high efficiency, a broad substrate scope, and good functional group tolerance, making it an attractive strategy for generating a diverse library of 1,4,5,6-tetrahydropyridazines. These intermediates can then be further elaborated or reduced to yield the corresponding this compound analogues.

A general workflow for the synthesis and evaluation of this compound analogues is depicted below:

Biological Activities and Quantitative Data

This compound analogues and their structurally related derivatives have demonstrated a wide array of biological activities, including anticancer, antihypertensive, and antimicrobial properties. The following tables summarize key quantitative data for representative compounds.

Anticancer Activity

A significant area of investigation for this compound-related structures is their potential as anticancer agents, particularly as inhibitors of Poly (ADP-ribose) polymerase 7 (PARP7).

| Compound ID | Structure | Target | Assay | IC50 (nM) | Cell Line | Reference |

| 1 | Tricyclic hexahydropyrazino[1,2-d]pyrido[3,2-b][1]oxazine derivative | PARP7 | Enzymatic | 0.56 | - | [2][3] |

| 2 | Racemic form of Compound 1 | PARP7 | Enzymatic | 0.71 | - | [2] |

| 3 | Pyrazolo-pyridazine derivative | EGFR | Kinase Assay | 391 | - | |

| 4 | Pyrazolo-pyridazine derivative | CDK-2/cyclin A2 | Kinase Assay | 550 | - | |

| 5 | Spiro-pyrrolopyridazine (SPP10) | EGFR | HTRF Assay | 200 - 420 | MCF-7, PC-3 |

Antihypertensive Activity

Certain pyridazinone derivatives, which share a core structural motif with hexahydropyridazines, have been investigated for their ability to inhibit the Angiotensin-Converting Enzyme (ACE), a key regulator of blood pressure.

| Compound ID | Structure | Target | Assay | IC50 (µg/mL) | Reference |

| 6 | 6-phenyl-4-(4-aminobenzylidene)-4,5-dihydropyridazin-3(2H)-one | ACE | Enzymatic | 5.78 | [4] |

| Lisinopril | (Standard) | ACE | Enzymatic | 0.85 | [4] |

Antimicrobial Activity

The antimicrobial potential of pyridazinone derivatives has also been explored, with some compounds showing activity against both Gram-positive and Gram-negative bacteria.

| Compound ID | Structure | Organism | Assay | Zone of Inhibition (mm) | Concentration (µg/mL) | Reference |

| IIIa | 6-phenyl-2-(4-chlorobenzylidene)-4,5-dihydropyridazin-3(2H)-one | S. pyogenes | Disc Diffusion | - | 50 | [5] |

| IIIa | 6-phenyl-2-(4-chlorobenzylidene)-4,5-dihydropyridazin-3(2H)-one | E. coli | Disc Diffusion | - | 50 | [5] |

| IIId | 6-phenyl-2-(4-nitrobenzylidene)-4,5-dihydropyridazin-3(2H)-one | A. niger | Disc Diffusion | - | 50 | [5] |

| IIId | 6-phenyl-2-(4-nitrobenzylidene)-4,5-dihydropyridazin-3(2H)-one | C. albicans | Disc Diffusion | - | 50 | [5] |

Signaling Pathways

The anticancer activity of certain this compound-related compounds has been linked to the inhibition of PARP7, a negative regulator of the type I interferon (IFN-I) signaling pathway. By inhibiting PARP7, these compounds can restore the innate immune response against tumor cells.

Experimental Protocols

Synthesis of 1,4,5,6-Tetrahydropyridazines via [4+2] Cycloaddition

General Procedure: To a solution of the 1,2-diaza-1,3-diene (1.0 equiv) in a suitable solvent (e.g., toluene, THF), the alkoxyallene (1.2 equiv) is added. The reaction mixture is stirred at room temperature or heated, depending on the reactivity of the substrates, and monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford the desired 1,4,5,6-tetrahydropyridazine.[6]

MTT Assay for Cell Viability and Cytotoxicity

This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.[1][7][8]

Materials:

-

96-well microplate

-

Cancer cell line of interest

-

Cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the this compound analogues and incubate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Remove the treatment medium and add fresh medium containing MTT solution to each well. Incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the MTT-containing medium and add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Broth Microdilution Method for Antimicrobial Susceptibility Testing

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[9][10][11][12][13]

Materials:

-

96-well microtiter plate

-

Bacterial or fungal strain of interest

-

Appropriate broth medium (e.g., Mueller-Hinton broth)

-

This compound analogues

-

Incubator

Procedure:

-

Serial Dilution: Prepare two-fold serial dilutions of the this compound analogues in the broth medium directly in the wells of the microtiter plate.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism.

-

Inoculation: Add the microbial inoculum to each well of the microtiter plate.

-

Incubation: Incubate the plate at an appropriate temperature and duration for the specific microorganism.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion

The chemical space of this compound analogues represents a fertile ground for the discovery of novel therapeutic agents. Their synthetic accessibility, coupled with a diverse range of biological activities, makes them an attractive scaffold for further investigation. This technical guide has provided a foundational overview of their synthesis, a snapshot of their quantitative biological data, and detailed experimental protocols to aid researchers in their exploration of this promising class of compounds. Continued structure-activity relationship studies and lead optimization efforts are warranted to unlock the full therapeutic potential of this compound analogues.

References

- 1. researchhub.com [researchhub.com]

- 2. researchgate.net [researchgate.net]

- 3. Exploring the structural-activity relationship of hexahydropyrazino[1,2-d]pyrido[3,2-b][1,4]oxazine derivatives as potent and orally-bioavailable PARP7 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and Antihypertensive Activity of Some Novel Pyridazinones – Oriental Journal of Chemistry [orientjchem.org]

- 5. Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 6. Synthesis of 1,4,5,6-tetrahydropyridazines and pyridazines via transition-metal-free (4 + 2) cycloaddition of alkoxyallenes with 1,2-diaza-1,3-dienes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. MTT assay overview | Abcam [abcam.com]

- 8. merckmillipore.com [merckmillipore.com]

- 9. Broth microdilution - Wikipedia [en.wikipedia.org]

- 10. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]

- 11. rr-asia.woah.org [rr-asia.woah.org]

- 12. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. apec.org [apec.org]

Physicochemical Properties of Hexahydropyridazine Isomers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Hexahydropyridazine, also known as 1,2-diazinane, is a saturated heterocyclic compound containing a six-membered ring with two adjacent nitrogen atoms. Its derivatives are of significant interest in medicinal chemistry due to their diverse biological activities, including potential applications as anticancer, antimicrobial, anti-inflammatory, and antihypertensive agents.[1][2][3][4][5] The physicochemical properties of this compound isomers, such as their lipophilicity, basicity, and solubility, are critical determinants of their pharmacokinetic and pharmacodynamic profiles. Understanding these properties is paramount for the rational design and development of novel therapeutics based on this scaffold.

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound isomers. It includes detailed experimental protocols for their determination and presents available quantitative data in structured tables for comparative analysis.

Isomerism in this compound

This compound can exist as conformational isomers due to the flexibility of its six-membered ring. The most stable conformations are typically the chair forms. In substituted hexahydropyridazines, the substituents on the nitrogen or carbon atoms can give rise to stereoisomers, including diastereomers (cis-trans isomers) and enantiomers. The spatial arrangement of these substituents significantly influences the molecule's overall polarity, steric hindrance, and potential for intermolecular interactions, thereby affecting its physicochemical properties. For instance, cis-trans isomers often exhibit different physical properties such as boiling points, melting points, and dipole moments due to variations in their molecular symmetry and intermolecular forces.[6][7]

Quantitative Physicochemical Data

The following tables summarize the available quantitative data for this compound and its derivatives. It is important to note that experimental data for specific isomers of the parent this compound are scarce in the literature. Much of the available information is derived from computational predictions or studies on substituted analogs.

Table 1: General Physicochemical Properties of this compound (Parent Compound)

| Property | Value | Source |

| Molecular Formula | C4H10N2 | - |

| Molar Mass | 86.14 g/mol | - |

| Boiling Point | 149-150 °C | [8] |

| Density | 0.9716 g/cm³ (at 17 °C) | [8] |

| pKa (predicted) | 9.59 ± 0.20 | [8] |

| LogP (predicted) | -0.16 to 0.532 | [9] |

Table 2: Comparison of Predicted Physicochemical Properties for Substituted this compound Isomers

| Compound | Isomer | LogP (Calculated) | pKa (Predicted) | Comments |

| 1,2-Dimethylthis compound | cis | Data not available | Data not available | Expected to have a higher dipole moment and potentially higher boiling point than the trans isomer. |

| 1,2-Dimethylthis compound | trans | Data not available | Data not available | Expected to have a lower dipole moment and potentially higher melting point due to better packing in the solid state. |

Table 3: Solubility of Pyridazine Derivatives in Various Solvents

The solubility of the parent this compound is not well-documented across a range of solvents. The following data for a related pyridazinone derivative provides insight into the solubility profile of this class of compounds.[10][11]

| Solvent | Solubility of 6-phenyl-4,5-dihydropyridazin-3(2H)-one (mole fraction at 313.2 K) |

| Dimethyl sulfoxide (DMSO) | 6.77 x 10⁻¹ |

| 2-(2-ethoxyethoxy)ethanol | 5.24 x 10⁻¹ |

| Polyethylene glycol-400 | 8.47 x 10⁻² |

| Ethyl acetate | 1.45 x 10⁻² |

| Ethylene glycol | 1.09 x 10⁻² |

| Propylene glycol | 1.03 x 10⁻² |

| 2-Butanol | 7.78 x 10⁻³ |

| 1-Butanol | 7.68 x 10⁻³ |

| Ethanol | 6.96 x 10⁻³ |

| Isopropyl alcohol | 6.51 x 10⁻³ |

| Water | 1.61 x 10⁻⁶ |

Experimental Protocols

Accurate determination of physicochemical properties is crucial for drug development. The following are detailed methodologies for key experiments.

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a basic compound like this compound, the pKa of its conjugate acid is determined. Potentiometric titration is a highly accurate method for this purpose.[8][12][13][14]

Principle: A solution of the compound is titrated with a standardized solution of a strong acid or base. The pH of the solution is measured as a function of the volume of titrant added. The pKa is determined from the inflection point of the resulting titration curve.

Materials and Equipment:

-

pH meter with a combination pH electrode

-

Calibrated burette

-

Magnetic stirrer and stir bar

-

Beaker or titration vessel

-

Standardized 0.1 M hydrochloric acid (HCl) solution

-

Standardized 0.1 M sodium hydroxide (NaOH) solution

-

Potassium chloride (KCl) for maintaining ionic strength

-

Deionized water, purged with nitrogen to remove dissolved CO2

-

The this compound isomer sample

Procedure:

-

Calibration: Calibrate the pH meter using standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0).

-

Sample Preparation: Accurately weigh a sample of the this compound isomer and dissolve it in a known volume of deionized water to a final concentration of approximately 1-10 mM. Add KCl to maintain a constant ionic strength (e.g., 0.1 M).

-

Titration:

-

Place the sample solution in the titration vessel and immerse the pH electrode and the tip of the burette.

-

Begin stirring the solution gently.

-

Add the standardized HCl solution in small, precise increments (e.g., 0.05-0.1 mL).

-

After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.

-

Continue the titration until the pH has passed through the equivalence point(s).

-

-

Data Analysis:

-

Plot the measured pH values against the volume of HCl added.

-

Determine the equivalence point(s) from the inflection point(s) of the titration curve. This can be done by finding the maximum of the first derivative of the curve (ΔpH/ΔV).

-

The pKa is equal to the pH at the half-equivalence point. For a diamine, two pKa values will be determined.

-

Determination of LogP/LogD by Shake-Flask Method

The partition coefficient (LogP) and distribution coefficient (LogD) are measures of a compound's lipophilicity. The shake-flask method is considered the gold standard for their determination.[15][16][17][18][19]

Principle: The compound is partitioned between two immiscible phases, typically n-octanol and water (for LogP) or a buffered aqueous solution (for LogD). The concentration of the compound in each phase is measured, and the ratio is used to calculate the partition coefficient.

Materials and Equipment:

-

n-Octanol (pre-saturated with water or buffer)

-

Water or appropriate buffer solution (e.g., phosphate-buffered saline, PBS, at pH 7.4) (pre-saturated with n-octanol)

-

Separatory funnels or centrifuge tubes

-

Mechanical shaker or vortex mixer

-

Centrifuge

-

Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC)

-

The this compound isomer sample

Procedure:

-

Phase Preparation: Pre-saturate the n-octanol with the aqueous phase and vice versa by vigorously mixing them for at least 24 hours and then allowing them to separate.

-

Sample Preparation: Prepare a stock solution of the this compound isomer in the aqueous phase.

-

Partitioning:

-

Add a known volume of the sample solution to a separatory funnel or centrifuge tube.

-

Add an equal volume of the pre-saturated n-octanol.

-

Shake the mixture vigorously for a set period (e.g., 1-2 hours) to ensure equilibrium is reached.

-

Allow the phases to separate. If an emulsion forms, centrifugation may be necessary.

-

-

Concentration Measurement:

-

Carefully separate the two phases.

-

Determine the concentration of the compound in each phase using a suitable analytical method. A calibration curve should be prepared for accurate quantification.

-

-

Calculation:

-

The partition coefficient (P) is calculated as: P = [Concentration in n-octanol] / [Concentration in aqueous phase]

-

LogP or LogD is the logarithm of P.

-

Determination of LogP by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC provides a faster, more automated alternative to the shake-flask method for determining LogP.[20][21][22][23][24]

Principle: The retention time of a compound on a nonpolar stationary phase (e.g., C18) is correlated with its lipophilicity. A calibration curve is generated using a series of reference compounds with known LogP values.

Materials and Equipment:

-

HPLC system with a UV detector

-

Reversed-phase column (e.g., C18)

-

Mobile phase: A mixture of an aqueous buffer and an organic modifier (e.g., methanol or acetonitrile)

-

Reference compounds with a range of known LogP values

-

The this compound isomer sample

Procedure:

-

Calibration:

-

Inject a series of reference compounds onto the HPLC column under isocratic conditions (constant mobile phase composition).

-

Measure the retention time (tR) and the dead time (t0, the retention time of an unretained compound).

-

Calculate the capacity factor (k) for each reference compound: k = (tR - t0) / t0

-

Plot log(k) against the known LogP values of the reference compounds to generate a calibration curve.

-

-

Sample Analysis:

-

Inject the this compound isomer sample under the same HPLC conditions.

-

Measure its retention time and calculate its log(k) value.

-

-

LogP Determination:

-

Determine the LogP of the isomer by interpolating its log(k) value on the calibration curve.

-

Visualizations

Conformational Isomers of this compound

Caption: Conformational isomers of the this compound ring.

Workflow for Physicochemical Property Determination

Caption: Workflow for the determination and comparison of physicochemical properties of isomers.

Biological Activities of Pyridazine Derivatives

While specific signaling pathways for this compound isomers are not well-defined, the broader class of pyridazine derivatives has been shown to exhibit a wide range of biological activities. These activities often stem from the ability of the pyridazine scaffold to interact with various biological targets. For example, certain pyridazine derivatives have been investigated as inhibitors of kinases involved in cancer cell signaling, while others have shown potential as modulators of ion channels or receptors.[4][25] The unique physicochemical properties of the this compound core, such as its hydrogen bonding capacity and dipole moment, contribute to its potential for molecular recognition at the active sites of these targets. Further research into the specific interactions of this compound isomers with biological macromolecules will be crucial for elucidating their mechanisms of action and for the development of novel therapeutic agents.

Conclusion

The physicochemical properties of this compound isomers are fundamental to their behavior in biological systems and are therefore of critical importance in drug discovery and development. While a comprehensive experimental dataset comparing all isomers is not yet available, this guide provides a foundation for understanding and determining these key properties. The detailed experimental protocols and the compiled data serve as a valuable resource for researchers working with this important class of heterocyclic compounds. Further studies focused on the synthesis, isolation, and characterization of individual this compound isomers are warranted to expand our understanding of their structure-property relationships and to unlock their full therapeutic potential.

References

- 1. rjptonline.org [rjptonline.org]

- 2. researchgate.net [researchgate.net]

- 3. sarpublication.com [sarpublication.com]

- 4. benchchem.com [benchchem.com]

- 5. Diverse Pharmacological Potential of Pyridazine Analogs against Various Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. m.youtube.com [m.youtube.com]

- 7. youtube.com [youtube.com]

- 8. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. creative-bioarray.com [creative-bioarray.com]

- 13. dergipark.org.tr [dergipark.org.tr]

- 14. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 15. researchgate.net [researchgate.net]

- 16. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 17. Shake Flask LogD | Domainex [domainex.co.uk]

- 18. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]

- 19. hrcak.srce.hr [hrcak.srce.hr]

- 20. hysz.nju.edu.cn [hysz.nju.edu.cn]

- 21. researchgate.net [researchgate.net]

- 22. How to Evaluate Lipophilicity Rapidly? The Significance of Reversed-Phase Liquid Chromatography (RP-HPLC) - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 23. Estimating the Lipophilicity of Natural Products using a Polymeric Reversed Phase HPLC Method - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Modeling of Hexahydropyridazine Receptor Binding: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the core in silico methodologies employed in the study of hexahydropyridazine derivatives and their interactions with biological receptors. Hexahydropyridazines represent a promising scaffold in medicinal chemistry, and computational modeling plays a pivotal role in elucidating their binding mechanisms, predicting affinity, and guiding the design of novel therapeutic agents. This document details the experimental protocols for key computational techniques, including homology modeling, molecular docking, molecular dynamics simulations, and pharmacophore modeling. Quantitative data is presented in structured tables for clarity, and complex workflows are visualized using diagrams to facilitate understanding. The content is intended for researchers, scientists, and drug development professionals engaged in computational drug discovery.

Introduction to Hexahydropyridazines and In Silico Modeling

Hexahydropyridazines are saturated heterocyclic compounds containing a six-membered ring with two adjacent nitrogen atoms. This scaffold is of significant interest in drug discovery due to its conformational flexibility and potential to interact with a variety of biological targets, including G-protein coupled receptors (GPCRs) and kinases.[1][2][3][4][5] In silico modeling, or computer-aided drug design (CADD), offers a powerful and cost-effective approach to explore the structure-activity relationships (SAR) of this compound derivatives, predict their binding modes, and prioritize compounds for synthesis and experimental testing.[6][7][8]

The primary goals of in silico modeling in this context are:

-

To identify potential biological targets for novel this compound ligands.

-

To predict the binding affinity and selectivity of these ligands.

-

To elucidate the key molecular interactions driving receptor recognition.

-

To guide the optimization of lead compounds to enhance their pharmacological properties.

This guide will walk through the essential computational workflows used to achieve these goals.

General In Silico Workflow for Ligand-Receptor Binding Analysis

The computational investigation of this compound receptor binding typically follows a multi-step workflow. This process begins with data acquisition and preparation, proceeds through various simulation and analysis stages, and culminates in the identification of promising lead candidates.

Methodologies and Experimental Protocols

Receptor Structure Preparation

Accurate representation of the target receptor is crucial for successful in silico modeling.

Protocol for Receptor Preparation:

-

Structure Retrieval: Obtain the 3D structure of the target receptor from the Protein Data Bank (PDB). If an experimental structure is unavailable, a homology model can be built using a suitable template.

-